molecular formula C3H7FS B2679703 3-Fluoropropane-1-thiol CAS No. 462-44-2

3-Fluoropropane-1-thiol

Cat. No.: B2679703
CAS No.: 462-44-2
M. Wt: 94.15
InChI Key: RXUKMWGETCFZCU-UHFFFAOYSA-N
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Description

3-Fluoropropane-1-thiol is an organosulfur compound with the molecular formula C3H7FS. It is characterized by the presence of a thiol group (-SH) and a fluorine atom attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoropropane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropane-1-thiol with potassium fluoride in the presence of a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the fluoride ion replaces the chlorine atom .

Another method involves the use of 3-bromopropane-1-thiol as the starting material, which reacts with silver fluoride under similar conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropropane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-fluoropropane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their structure and function. Additionally, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoropropane-1-thiol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-fluoropropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FS/c4-2-1-3-5/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUKMWGETCFZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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